molecular formula C26H24N2O4S B281322 N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHOXYBENZENE-1-SULFONAMIDE

N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B281322
M. Wt: 460.5 g/mol
InChI Key: IESRZFXQPKDBKY-COOPMVRXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthalenylidene core, followed by the introduction of the dimethylanilino and ethoxybenzenesulfonamide groups. Common reagents used in these reactions include aniline derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHOXYBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: In industrial settings, the compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHOXYBENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide
  • **N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide

Uniqueness

N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHOXYBENZENE-1-SULFONAMIDE stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

(NZ)-N-[3-(2,5-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C26H24N2O4S/c1-4-32-19-11-13-20(14-12-19)33(30,31)28-24-16-25(26(29)22-8-6-5-7-21(22)24)27-23-15-17(2)9-10-18(23)3/h5-16,27H,4H2,1-3H3/b28-24-

InChI Key

IESRZFXQPKDBKY-COOPMVRXSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)C)C

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.